molecular formula C20H34O4 B7765660 Aphidicolin CAS No. 69926-98-3

Aphidicolin

Cat. No. B7765660
CAS RN: 69926-98-3
M. Wt: 338.5 g/mol
InChI Key: NOFOAYPPHIUXJR-APNQCZIXSA-N
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Description

Aphidicolin is a tetracyclic diterpene antibiotic isolated from the fungus Cephalosporum aphidicola . It has antiviral and antimitotic properties . It is a reversible inhibitor of eukaryotic nuclear DNA replication, blocking the cell cycle at the early S phase . It specifically inhibits DNA polymerase Alpha and Delta in eukaryotic cells and in some viruses .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . The unique configuration of its functional groups, together with its significant biological activity, makes the discovery of its analogs and the study of their chemistry rather interesting .


Molecular Structure Analysis

This compound is a tetracyclic diterpenoid that has a tetradecahydro-8,11a-methanocyclohepta[a]naphthalene skeleton with two hydroxymethyl substituents at positions 4 and 9, two methyl substituents at positions 4 and 11b, and two hydroxy substituents at positions 3 and 9 .

Scientific Research Applications

  • DNA Replication Inhibitor in Eukaryotes : Aphidicolin serves as a tool for analyzing DNA replication in eukaryotes and studying eukaryotic DNA polymerases. It is also useful for cell synchronization and may have therapeutic value in controlling cell proliferation (Spadari, Sala, & Pedrali-Noy, 1982).

  • Antiviral Properties : It exhibits potent inhibition of cellular DNA synthesis and strongly inhibits herpes simplex virus growth both in tissue culture and in animal models. This compound is active against drug-resistant herpes virus strains without readily inducing drug resistance (Bucknall, Moores, Simms, & Hesp, 1973).

  • Use in Cancer Research : this compound's potential use in controlling excessive cell proliferation has been explored, including its effect on the growth of various human neoplastic cells, and its in vivo fate and distribution in different body fluids and tissues (Spadari et al., 1985).

  • Cell Cycle Synchronization : Its use as a synchronizing agent in root tip meristems has been studied, showing effective synchronization in cell cycles (Galli & Sala, 1983).

  • Synchronization of HeLa Cell Cultures : this compound facilitates the synchronization of HeLa cell cultures, enabling large quantities of synchronized cells to be harvested for research purposes (Pedrali-Noy et al., 1980).

  • Inhibitory Effect on DNA Polymerases : this compound inhibits DNA polymerases in the cytosol of rat liver, suggesting a role in controlling cellular DNA synthesis (Ohashi, Taguchi, & Ikegami, 1978).

  • Impact on Morphogenesis and Differentiation : The drug is used to understand the requirements for DNA replication cycles in morphogenesis, as seen in studies involving Chaetopterus-activated eggs (Alexandre, de Petrocellis, & Brachet, 1982).

  • Selective Impact on Dividing Cells : this compound selectively inhibits the growth of dividing cells without adversely affecting resting cells, making it useful for studying cell division control (Spadari et al., 1985).

  • Structural Basis for DNA Replication Inhibition : The structural basis for this compound's inhibition of DNA replication has been investigated, providing insights into its mechanism of action and potential improvements for its use as an antitumor drug (Baranovskiy et al., 2014).

  • Selective Abrogation of Alloreactivity : this compound's impact on immunologic reactions has been studied, showing potential for selective inactivation of proliferating cells without interfering with the functions of other cell subsets (Morecki, Slavin, & Ben‐Sasson, 1989).

  • Inhibition of DNA Repair : It has been shown to inhibit DNA repair in human fibroblasts, suggesting a role in understanding DNA repair mechanisms (Waters, 1981).

  • Effects on Embryo Development : this compound impacts morphogenesis and differentiation in sea urchin embryos, indicating that certain developmental processes can be independent of DNA synthesis and cell division (Stephens et al., 1986).

Mechanism of Action

Aphidicolin acts by inhibiting B-family DNA polymerases, halting replication . It blocks the binding of dCTP by docking at the active site of the DNA polymerase and by rotating the template guanine . This mechanism explains the selectivity of this compound incorporation opposite template guanine .

Safety and Hazards

Aphidicolin should be handled with care to avoid breathing dust, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It should not be released into the environment .

Future Directions

The structure of Aphidicolin provides a plausible mechanism for its inhibitory effect and serves as a model for the design of highly efficient inhibitors of DNA replication and anticancer drugs . With new structural information, this compound becomes an attractive lead compound for the design of novel derivatives with enhanced inhibitory properties for B-family DNA polymerases .

properties

IUPAC Name

(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFOAYPPHIUXJR-APNQCZIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5036711
Record name Aphidicolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5036711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38966-21-1, 69926-98-3
Record name Aphidicolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38966-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aphidicolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038966211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Aphidicolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069926983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aphidicolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5036711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APHIDICOLIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3F8QW8TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name APHIDICOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/192TJ6PP19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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